molecular formula C19H21N7O2S B10994717 (2S)-N-[(2E)-4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-methyl-2-(1H-tetrazol-1-yl)pentanamide

(2S)-N-[(2E)-4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-methyl-2-(1H-tetrazol-1-yl)pentanamide

Cat. No.: B10994717
M. Wt: 411.5 g/mol
InChI Key: HCZYISJIIILOPJ-GTNSWQLSSA-N
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Description

The compound (2S,3S)-N-[4-(5-METHOXY-1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE is a complex organic molecule that features a combination of indole, thiazole, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-N-[4-(5-METHOXY-1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the thiazole and tetrazole rings .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

The compound (2S,3S)-N-[4-(5-METHOXY-1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various reactions .

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural similarity to natural products makes it a candidate for drug discovery and development .

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for the development of new drugs .

Industry

In industry, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, photonics, and other high-tech fields .

Mechanism of Action

The mechanism of action of (2S,3S)-N-[4-(5-METHOXY-1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,3S)-N-[4-(5-METHOXY-1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE lies in its combination of indole, thiazole, and tetrazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development .

Properties

Molecular Formula

C19H21N7O2S

Molecular Weight

411.5 g/mol

IUPAC Name

(2S,3S)-N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-methyl-2-(tetrazol-1-yl)pentanamide

InChI

InChI=1S/C19H21N7O2S/c1-4-11(2)17(26-10-21-24-25-26)18(27)23-19-22-16(9-29-19)14-8-20-15-6-5-12(28-3)7-13(14)15/h5-11,17,20H,4H2,1-3H3,(H,22,23,27)/t11-,17-/m0/s1

InChI Key

HCZYISJIIILOPJ-GTNSWQLSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=NC(=CS1)C2=CNC3=C2C=C(C=C3)OC)N4C=NN=N4

Canonical SMILES

CCC(C)C(C(=O)NC1=NC(=CS1)C2=CNC3=C2C=C(C=C3)OC)N4C=NN=N4

Origin of Product

United States

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